molecular formula C16H14O5 B1244181 2,7-Dihydroxy-4'-methoxyisoflavanone

2,7-Dihydroxy-4'-methoxyisoflavanone

Cat. No. B1244181
M. Wt: 286.28 g/mol
InChI Key: PKQQPELXMZRYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-dihydroxy-4'-methoxyisoflavanone is a hydroxyisoflavanone that is isoflavanone bearing hydroxy groups at the 2 and 7 positions, and a methoxy group at the 4' position. It is a lactol, a hydroxyisoflavanone and a methoxyisoflavanone.

Scientific Research Applications

Anticancer Potential

Research has highlighted the significance of compounds related to 2,7-Dihydroxy-4'-methoxyisoflavanone in cancer research. A study synthesized derivatives like 7-hydroxy-4’-methoxyflavanone and tested their cytotoxicity as potential anticancer agents against cervical and colon cancer cells (Matsjeh et al., 2017). Additionally, other flavonoids from the stem wood of Erythrina latissima, including derivatives of 2,7-Dihydroxy-4'-methoxyisoflavanone, have shown antimicrobial and radical scavenging properties, hinting at their potential therapeutic applications (Chacha et al., 2005).

Allelopathic and Phytoalexin Pathways

Isoflavanones derived from plants like Desmodium uncinatum have been studied for their allelopathic effects, providing insights into plant-plant interactions and natural herbicide potentials. These compounds, related to 2,7-Dihydroxy-4'-methoxyisoflavanone, have been shown to induce germination and inhibit radical growth in certain parasitic weeds (Tsanuo et al., 2003). Furthermore, the biochemical characterization of enzymes involved in the isoflavone biosynthesis pathway, like 2-hydroxyisoflavanone dehydratase, offers valuable insights into the metabolic processes in legumes, enhancing our understanding of plant secondary metabolism (Akashi et al., 2005).

Antimicrobial and Antioxidant Properties

Studies have explored the antimicrobial and antioxidant properties of flavonoids related to 2,7-Dihydroxy-4'-methoxyisoflavanone. For instance, compounds isolated from Muntingia calabura leaves exhibited cytotoxicity against certain cancer cell lines and potential antioxidant activity, highlighting their relevance in pharmacological research (Chen et al., 2005). The antiangiogenic properties of homoisoflavanones from plants like Cremastra appendiculata also demonstrate the therapeutic potential of these compounds in inhibiting angiogenesis, a crucial process in tumor growth and development (Shim et al., 2004).

properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-20-11-5-2-9(3-6-11)14-15(18)12-7-4-10(17)8-13(12)21-16(14)19/h2-8,14,16-17,19H,1H3

InChI Key

PKQQPELXMZRYJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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